molecular formula C19H20Cl2N6O B2861650 N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179481-97-0

N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2861650
CAS No.: 1179481-97-0
M. Wt: 419.31
InChI Key: OIEBMVGURMIHAR-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group, a morpholino group, and a phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, a morpholino group, and a phenyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O.ClH/c20-14-6-8-16(9-7-14)22-18-23-17(21-15-4-2-1-3-5-15)24-19(25-18)26-10-12-27-13-11-26;/h1-9H,10-13H2,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEBMVGURMIHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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